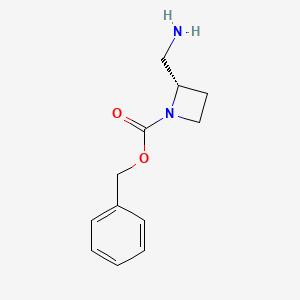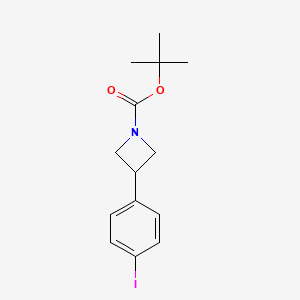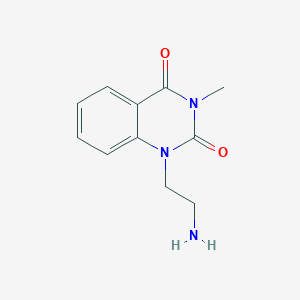![molecular formula C10H6Cl2N2OS3 B13915185 O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate](/img/structure/B13915185.png)
O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2,5-dichlorophenol with carbon disulfide in the presence of a base to form the corresponding dithiocarbonate. This intermediate is then reacted with methyl isothiocyanate to introduce the cyanamide group, followed by further reactions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanamide group to primary amines.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.
Scientific Research Applications
O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- O-(2,4-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate
- O-(3,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate
Uniqueness
O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and biological activity. This compound’s distinct structure allows for specific interactions with molecular targets, making it valuable for research and industrial applications.
Properties
Molecular Formula |
C10H6Cl2N2OS3 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
O-(2,5-dichlorophenyl) (N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylmethanethioate |
InChI |
InChI=1S/C10H6Cl2N2OS3/c1-17-9(14-5-13)18-10(16)15-8-4-6(11)2-3-7(8)12/h2-4H,1H3 |
InChI Key |
ACUKKHOXUYRUFN-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC#N)SC(=S)OC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(13S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13915107.png)
![Ethyl 3-bromo-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13915114.png)

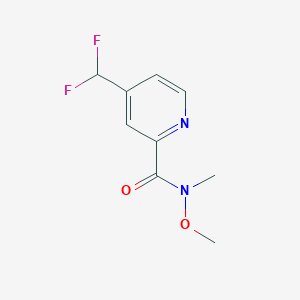
![(2R,3R,4S,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13915130.png)

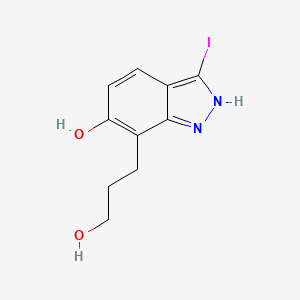
![6-Chloro-5-iodo-2-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13915152.png)
![(5S)-1,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B13915158.png)
